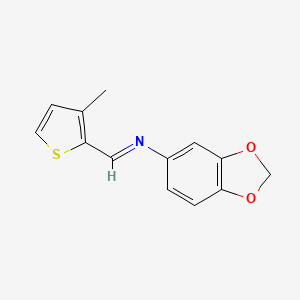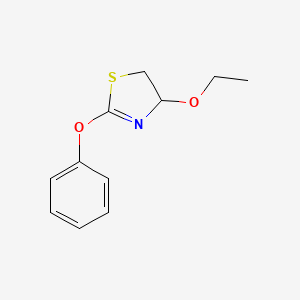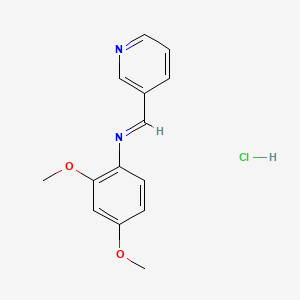![molecular formula C14H16O3P2 B14437547 [2-(Diphenylphosphanyl)ethyl]phosphonic acid CAS No. 75422-72-9](/img/structure/B14437547.png)
[2-(Diphenylphosphanyl)ethyl]phosphonic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2-(Diphenylphosphanyl)ethyl]phosphonic acid is a chemical compound characterized by the presence of both phosphanyl and phosphonic acid functional groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2-(Diphenylphosphanyl)ethyl]phosphonic acid typically involves the reaction of diphenylphosphine with ethylene oxide, followed by hydrolysis. The reaction conditions often require a controlled environment to ensure the proper formation of the desired product. Common reagents used in this synthesis include diphenylphosphine, ethylene oxide, and water for hydrolysis .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reagents and conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions
[2-(Diphenylphosphanyl)ethyl]phosphonic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert the phosphonic acid group to phosphine.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphines, and substituted derivatives of this compound .
Applications De Recherche Scientifique
[2-(Diphenylphosphanyl)ethyl]phosphonic acid has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the synthesis of advanced materials and as a precursor for various industrial chemicals
Mécanisme D'action
The mechanism of action of [2-(Diphenylphosphanyl)ethyl]phosphonic acid involves its interaction with molecular targets through its phosphanyl and phosphonic acid groups. These interactions can lead to the formation of coordination complexes, which can influence various biochemical pathways. The exact molecular targets and pathways involved are still under investigation, but the compound’s ability to form stable complexes with metals and other molecules is a key aspect of its mechanism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to [2-(Diphenylphosphanyl)ethyl]phosphonic acid include:
- Diphenylphosphine oxide
- Ethylphosphonic acid
- Phenylphosphonic acid
Uniqueness
What sets this compound apart from these similar compounds is the presence of both phosphanyl and phosphonic acid functional groups in a single molecule.
Propriétés
Numéro CAS |
75422-72-9 |
|---|---|
Formule moléculaire |
C14H16O3P2 |
Poids moléculaire |
294.22 g/mol |
Nom IUPAC |
2-diphenylphosphanylethylphosphonic acid |
InChI |
InChI=1S/C14H16O3P2/c15-19(16,17)12-11-18(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H,11-12H2,(H2,15,16,17) |
Clé InChI |
OLGWTNCDFUQHLS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)P(CCP(=O)(O)O)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


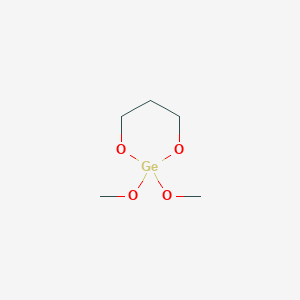

![4-[2-(1H-Imidazol-1-yl)ethyl]phenol](/img/structure/B14437487.png)

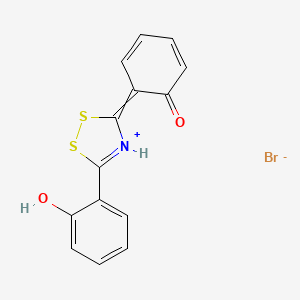
![6-[(3-Methoxypropyl)(propyl)amino]-5,6,7,8-tetrahydronaphthalen-1-ol](/img/structure/B14437497.png)
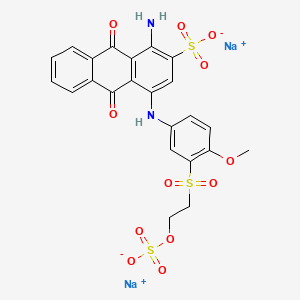
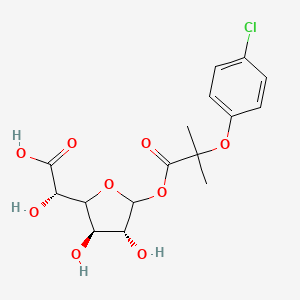
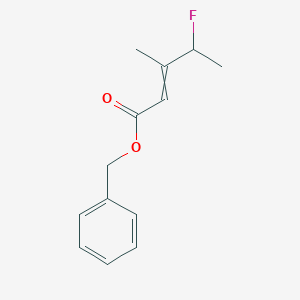

![3-Chloro-4-[(2,4-dichloronaphthalen-1-yl)oxy]aniline](/img/structure/B14437543.png)
